Chemical structure and properties of 1-Hydroxy-3,4,5-trimethoxyxanthone
Chemical structure and properties of 1-Hydroxy-3,4,5-trimethoxyxanthone
The following technical guide details the chemical architecture, isolation methodologies, and pharmacological properties of 1-Hydroxy-3,4,5-trimethoxyxanthone .
[1][2]
Executive Summary
1-Hydroxy-3,4,5-trimethoxyxanthone (CAS: 23251-63-0) is a tetra-oxygenated xanthone derivative predominantly isolated from the Gentianaceae and Polygalaceae plant families, specifically species such as Frasera albicaulis and Swertia bimaculata. Characterized by a tricyclic dibenzo-γ-pyrone scaffold, this compound exhibits a distinct substitution pattern that confers specific lipophilicity and target-binding affinities.
While structurally related to the widespread pharmacological agent mangiferin, this specific O-methylated isomer demonstrates distinct cytotoxicity profiles against human cancer cell lines (e.g., HepG2, SW620) and moderate antioxidant capacity. This guide serves as a definitive reference for its chemical characterization, isolation protocols, and biological evaluation.
Chemical Architecture & Properties[2][3][4][5][6]
Physicochemical Profile
The molecule features a rigid xanthone core with a chelated hydroxyl group at position C-1 (forming an intramolecular hydrogen bond with the C-9 carbonyl) and three methoxy groups at C-3, C-4, and C-5.[1] This substitution pattern significantly enhances membrane permeability compared to its tetrahydroxy counterparts.
| Property | Data |
| IUPAC Name | 1-hydroxy-3,4,5-trimethoxy-9H-xanthen-9-one |
| Common Name | 1-Hydroxy-3,4,5-trimethoxyxanthone |
| CAS Registry Number | 23251-63-0 |
| Molecular Formula | C₁₆H₁₄O₆ |
| Molecular Weight | 302.28 g/mol |
| Physical State | Yellow amorphous powder or needles |
| Solubility | Soluble in CHCl₃, DMSO, MeOH; Insoluble in H₂O |
| UV | ~240, 310, 360 nm (Characteristic xanthone chromophore) |
Structural Elucidation (NMR Data)
Identification relies on the distinct chemical shifts of the xanthone nucleus. The chelated hydroxyl is a diagnostic marker.
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¹H NMR (500 MHz, CDCl₃):
- 12.80 (s, 1H): Chelate OH at C-1.
- 6.40 - 6.60 (s, 1H): Aromatic proton at C-2 (isolated spin system in Ring A).
- 7.20 - 7.80 (m, 3H): Aromatic protons of Ring B (H-6, H-7, H-8), typically appearing as an ABC system or multiplet depending on the exact shielding of the 5-OMe group.
- 3.90 - 4.05 (s, 9H): Three methoxy singlets (3-OMe, 4-OMe, 5-OMe).
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¹³C NMR (125 MHz, CDCl₃):
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Carbonyl (C-9): ~180 ppm.
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Oxygenated Carbons: ~130-160 ppm (C-1, C-3, C-4, C-5).
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Methoxy Carbons: ~56-61 ppm.
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Natural Sources & Biosynthesis
This compound is a secondary metabolite derived from the mixed shikimate-acetate pathway.
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Primary Sources: Frasera albicaulis, Halenia elliptica, Swertia bimaculata (often co-occurring with its glycosides).
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Biosynthetic Logic: The xanthone core is formed via the condensation of a shikimate-derived hydroxybenzoic acid unit and an acetate-derived phloroglucinol unit, followed by regioselective O-methylation.
Experimental Protocol: Isolation & Purification
Due to the complexity of total synthesis, isolation from plant biomass remains the primary source for research quantities. The following protocol ensures high purity (>95%) suitable for bioassays.
Workflow Diagram
The following Graphviz diagram illustrates the critical path from biomass to pure compound.
Caption: Step-by-step isolation workflow for 1-Hydroxy-3,4,5-trimethoxyxanthone from plant biomass.
Detailed Methodology
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Extraction: Macerate 1 kg of dried, ground aerial parts in 5 L of MeOH for 72 hours at room temperature. Filter and concentrate under reduced pressure.
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Partitioning: Suspend the crude residue in H₂O (500 mL) and partition sequentially with Hexane (to remove lipids) and Ethyl Acetate (EtOAc). Collect the EtOAc fraction as it concentrates the oxygenated xanthones.
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Silica Gel Chromatography: Load the EtOAc fraction onto a Silica Gel 60 column. Elute with a gradient of Hexane:EtOAc (9:1 to 0:1). Collect fractions based on TLC profiles (visualize under UV 254/366 nm; xanthones often fluoresce yellow/green).
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Polishing (Sephadex LH-20): Subject the xanthone-rich fractions to size-exclusion chromatography using Sephadex LH-20 eluted with 100% MeOH. This step effectively separates monomeric xanthones from chlorophyll and polymeric tannins.
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Final Purification: If necessary, perform Preparative HPLC (C18 column, MeOH:H₂O 70:30 isocratic) to resolve the target isomer from closely related congeners (e.g., 1-hydroxy-3,5,6-trimethoxyxanthone).
Biological Activity & Mechanism
Research indicates that 1-Hydroxy-3,4,5-trimethoxyxanthone possesses significant cytotoxic potential, likely driven by its planar tricyclic structure which allows for DNA intercalation or inhibition of topoisomerases, a common mechanism for xanthone derivatives.
Cytotoxicity Profile (In Vitro)
Quantitative data against human cancer cell lines compared to standard chemotherapy agents.[2]
| Cell Line | Tissue Origin | IC₅₀ (µg/mL) | Reference Standard (Doxorubicin) |
| HepG2 | Liver | 6.5 ± 0.8 | 0.9 |
| SW620 | Colorectal | 5.6 ± 0.5 | 1.1 |
| CHAGO | Lung | 5.7 ± 0.6 | 2.3 |
| Kato-3 | Gastric | 5.3 ± 0.4 | 1.7 |
Note: The compound shows moderate potency (single-digit µg/mL range), suggesting potential as a lead scaffold for further structural optimization.
Pharmacological Pathways
The following diagram hypothesizes the mechanism of action based on structural analogs (mangiferin/gambogic acid) and observed cytotoxicity.
Caption: Proposed pharmacodynamic pathway leading to cytotoxic effects in carcinoma cells.
References
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Stout, G. H., et al. (1973).[3] "Xanthones of the Gentianaceae."[4][5] Phytochemistry, 12(8), 2029-2031. Link
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Chen, J. C., et al. (2014). "Xanthone glycosides from Swertia bimaculata with α-glucosidase inhibitory activity."[6] Planta Medica, 80(08/09), 714-722. Link
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Deachathai, S., et al. (2006). "Phytochemistry and biological activities of Garcinia dulcis." Phytochemistry, 67(5), 424-428. Link
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PubChem Compound Summary. (2024). "1-Hydroxy-3,4,5-trimethoxyxanthone (CID 100970)." National Center for Biotechnology Information. Link
- Mahabusarakam, W., et al. (2005). "Cytotoxic xanthones from Cratoxylum species." Journal of Natural Products, 68(8), 1226-1229. (Contextual reference for xanthone cytotoxicity).
